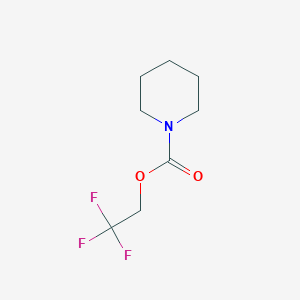

2,2,2-Trifluoroethyl piperidine-1-carboxylate

Übersicht

Beschreibung

2,2,2-Trifluoroethyl piperidine-1-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is known for its unique properties due to the presence of trifluoroethyl and piperidine groups. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl piperidine-1-carboxylate typically involves the reaction of piperidine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond in the compound can be hydrolyzed to produce piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields piperidine-1-carboxylic acid and 2,2,2-trifluoroethanol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

One of the prominent applications of 2,2,2-trifluoroethyl piperidine-1-carboxylate is in medicinal chemistry. Its structural characteristics allow it to serve as a scaffold for the development of various pharmaceutical agents.

Case Studies in Drug Development

-

Bromodomain Inhibitors :

Recent studies have indicated that derivatives of piperidine compounds, including those with trifluoroethyl substitutions, exhibit selective inhibition of bromodomain proteins involved in cancer progression. For instance, a study demonstrated that a compound with a similar piperidine structure showed significant selectivity for the BRD4 BD1 domain, suggesting potential for targeted cancer therapies . -

Antiviral Agents :

Research has also explored the use of trifluoroethyl piperidine derivatives in developing antiviral agents. The incorporation of trifluoroethyl groups has been shown to enhance the metabolic stability and lipophilicity of compounds, which are critical factors for effective drug design.

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a reagent or intermediate in various chemical reactions.

Synthesis Techniques

-

Asymmetric Catalysis :

The trifluoroethyl group enhances the enantioselectivity of reactions involving ketimines derived from isatin. A recent publication highlighted how these ketimines can be transformed into complex structures with high diastereoselectivity and enantioselectivity using catalysis techniques . -

Functionalization Reactions :

The unique reactivity of the trifluoroethyl group allows for various functionalization reactions, making it a versatile building block in synthesizing more complex organic molecules .

Material Science Applications

In material science, this compound has potential applications due to its unique properties.

Polymer Chemistry

The incorporation of trifluoroethyl groups into polymer matrices can enhance properties such as thermal stability and chemical resistance. This makes it suitable for applications in coatings and advanced materials .

Summary of Key Findings

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Bromodomain inhibitors | Selective cancer therapy |

| Antiviral agents | Enhanced metabolic stability | |

| Organic Synthesis | Asymmetric catalysis | High diastereoselectivity |

| Functionalization reactions | Versatile building block | |

| Material Science | Polymer chemistry | Improved thermal stability and chemical resistance |

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroethyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine moiety interacts with receptors or enzymes. This dual functionality allows the compound to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoroethyl methyl acrylate: Another trifluoroethyl-containing compound used in polymer chemistry.

2,2,2-Trifluoroethyl chloroformate: A reagent used in the synthesis of trifluoroethyl esters.

Uniqueness

2,2,2-Trifluoroethyl piperidine-1-carboxylate is unique due to its combination of the trifluoroethyl and piperidine groups, which confer distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and organic synthesis.

Biologische Aktivität

2,2,2-Trifluoroethyl piperidine-1-carboxylate (TFP) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article explores the biological activity of TFP, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

TFP is characterized by the presence of a piperidine ring and a trifluoroethyl substituent. Its molecular formula is CHFNO$$, with a molecular weight of 240.21 g/mol. The trifluoroethyl group contributes to its electron-rich nature, which can influence its reactivity and interaction with biological targets.

The biological activity of TFP is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, while the trifluoroethyl group may enhance binding affinity due to increased hydrophobic interactions.

Key Mechanisms:

- Receptor Interaction: TFP may bind to neurotransmitter receptors such as dopamine and serotonin receptors, influencing signal transduction pathways.

- Enzyme Inhibition: Compounds similar to TFP have shown potential as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in modulating endocannabinoid signaling pathways associated with neuroinflammation and pain management .

Biological Activity Profiles

Recent studies have highlighted various biological activities associated with TFP and related compounds. These include:

- Antiviral Activity: Research indicates that compounds with similar structures exhibit antiviral properties against several viral infections. The mechanism often involves interference with viral replication processes .

- Neuroprotective Effects: TFP has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate endocannabinoid signaling could provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .

- Anti-inflammatory Properties: Preliminary studies suggest that TFP may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide (LPS) .

Case Studies

Several case studies have explored the biological activity of TFP and its analogs:

-

Antiviral Screening:

A study investigated the antiviral efficacy of TFP derivatives against Plasmodium falciparum, demonstrating moderate activity during lead optimization phases. The compounds exhibited desirable pharmacokinetic properties, leading to further development in drug discovery programs . -

Neuroinflammation Model:

In an experimental model of neuroinflammation, TFP was evaluated for its effects on cytokine secretion. Results indicated that TFP significantly reduced levels of inflammatory mediators such as MCP-1, suggesting a potential role in treating neuroinflammatory conditions . -

MAGL Inhibition:

Research on MAGL inhibitors revealed that TFP analogs could effectively modulate endocannabinoid levels, providing insights into their therapeutic potential for managing pain and neurodegenerative diseases .

Comparative Activity Table

The following table summarizes the biological activities of TFP compared to structurally related compounds:

| Compound Name | Biological Activity Profile | Unique Properties |

|---|---|---|

| This compound | Antiviral, neuroprotective, anti-inflammatory | High lipophilicity due to trifluoroethyl |

| tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | Moderate antiviral activity | Different pharmacokinetics |

| tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | Potential CNS activity | Investigated for neurological disorders |

Q & A

Basic Question: What are the established synthetic routes for 2,2,2-Trifluoroethyl Piperidine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed C-O cross-coupling reactions, where 2,2,2-trifluoroethanol reacts with activated piperidine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine-1-carboxylate) are often used to improve regioselectivity . Key conditions include:

- Solvent Systems: Tetrahydrofuran (THF)/water mixtures (1:1 v/v) for hydrolysis steps .

- Catalysts: Palladium complexes for cross-coupling .

- Purification: Column chromatography with eluents like MeOH/DCM (5:95) to isolate products .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Coupling | Pd catalyst, THF, 60°C | 70-85% | |

| Deprotection | LiOH·H₂O, THF/H₂O | 80-90% | |

| Purification | MeOH/DCM gradient | >95% purity |

Basic Question: How should researchers safely handle and store this compound?

Methodological Answer:

Safety protocols derived from structurally similar piperidine carboxylates include:

- Protective Equipment: Flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus (SCBA) during fire scenarios .

- Storage: Inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis or decomposition .

- Spill Management: Use non-combustible absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Question: How can stereochemical outcomes in derivatives of this compound be characterized?

Methodological Answer:

Advanced characterization employs:

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for ethyl piperidine-3-carboxylate analogs .

- NMR Spectroscopy: ¹⁹F NMR (referencing NIST data ) identifies trifluoroethyl group orientation.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict steric and electronic effects on stereoselectivity .

Example Workflow:

Synthesize derivative with chiral auxiliaries.

Crystallize and solve structure via X-ray .

Validate with ¹H/¹⁹F NMR and computational models .

Advanced Question: What strategies reconcile discrepancies in reaction yields during scale-up of derivatives?

Methodological Answer:

Yield inconsistencies often arise from:

- Solvent Ratios: THF/water ratios >1:1 reduce hydrolysis efficiency .

- Reagent Purity: LiAlH₄ must be freshly distilled to avoid reduced activity in reductions .

- Chromatography Artifacts: Gradient elution (e.g., 5→20% MeOH in DCM) minimizes co-elution of byproducts .

Table 2: Troubleshooting Yield Issues

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Low coupling yield | Optimize Pd catalyst loading | |

| Byproduct formation | Use tert-butyl protecting groups | |

| Poor purification | Adjust chromatography gradients |

Basic Question: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS: Monitors molecular ion peaks (e.g., [M+H]⁺ at 691.5 m/z ).

- Elemental Analysis: Validates C/H/N/F ratios (e.g., C₁₁H₁₉F₂NO₃ ).

- Melting Point: Sharp mp ranges (e.g., 287.5–293.5°C) indicate purity .

Advanced Question: How does the trifluoroethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing trifluoroethyl group:

- Activates Electrophilic Sites: Enhances reactivity at the piperidine nitrogen .

- Modifies Solubility: Increases lipophilicity, requiring polar aprotic solvents (DMF/DMSO) for reactions .

- Steric Effects: Hinders axial attack in SN2 mechanisms, favoring SN1 pathways in protic media .

Basic Question: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH <3): Rapid ester hydrolysis to piperidine and trifluoroethanol .

- Neutral/Basic Conditions (pH 7–12): Stable for >72 hours at 25°C .

- Light Sensitivity: Degrades under UV light; store in amber vials .

Advanced Question: What role does this compound play in medicinal chemistry research?

Methodological Answer:

The piperidine-trifluoroethyl scaffold is a precursor for:

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSSKHWULVBDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.